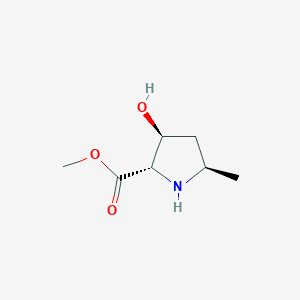
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate, also known as L-THP, is a natural product that has been isolated from various sources, including marine sponges and bacteria. L-THP has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mecanismo De Acción
The exact mechanism of action of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate is not fully understood. However, studies have suggested that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate exerts its effects through multiple pathways. One proposed mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to activate the AMPK signaling pathway, which plays a role in energy metabolism and autophagy.
Efectos Bioquímicos Y Fisiológicos
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been found to have a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been found to have antiviral activity against a number of viruses, including HIV, HCV, and HSV. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also has a wide range of biological activities, making it useful for studying multiple pathways and diseases. However, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has a relatively short half-life in vivo, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. One area of research involves the development of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate analogs with improved solubility and pharmacokinetic properties. Another area of research involves the identification of the specific targets of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate and the mechanisms by which it exerts its effects. Finally, (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate may have potential applications in the treatment of a variety of diseases, including cancer, inflammation, and viral infections, and further research is needed to explore these possibilities.
Métodos De Síntesis
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate can be synthesized using a variety of methods. One common method involves the reaction of L-proline with acetaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of L-proline with methyl vinyl ketone, followed by reduction with sodium borohydride. Both methods yield (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate with high purity and yield.
Aplicaciones Científicas De Investigación
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the antitumor properties of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. Studies have shown that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research involves the anti-inflammatory properties of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate. Studies have shown that (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Propiedades
IUPAC Name |
methyl (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-3-5(9)6(8-4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYLGOSCKAEYLM-SRQIZXRXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H](N1)C(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


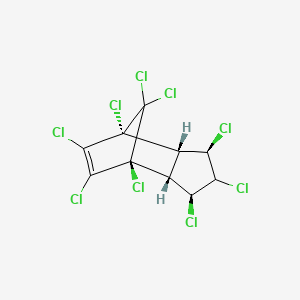
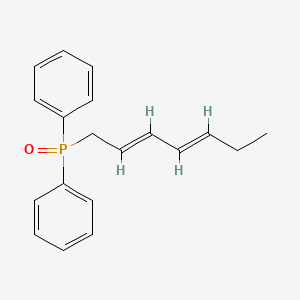
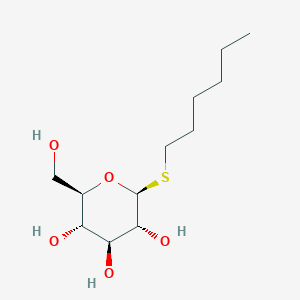
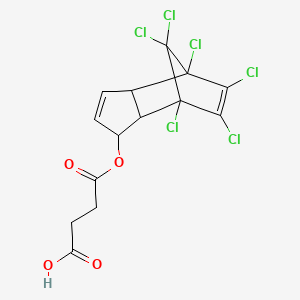
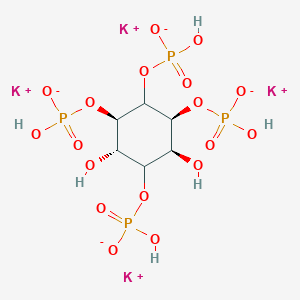
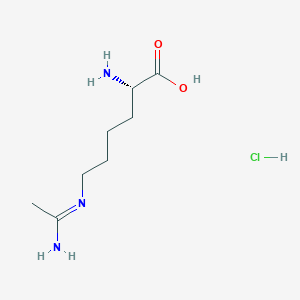
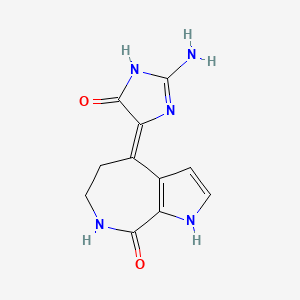
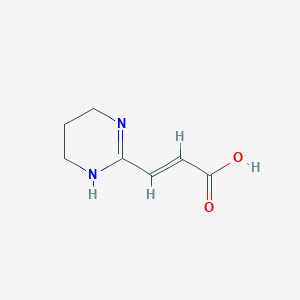
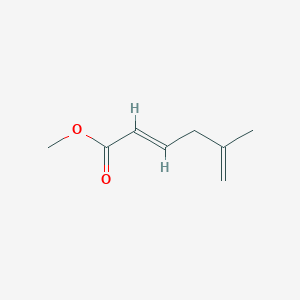
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)